molecular formula C6H4BBrF3K B1360434 Potassium 4-bromophenyltrifluoroborate CAS No. 374564-35-9

Potassium 4-bromophenyltrifluoroborate

Cat. No.: B1360434
CAS No.: 374564-35-9
M. Wt: 262.91 g/mol
InChI Key: YTSKPQQWISZEQO-UHFFFAOYSA-N
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Scientific Research Applications

Potassium 4-bromophenyltrifluoroborate has a wide range of applications in scientific research:

Safety and Hazards

Potassium 4-bromophenyltrifluoroborate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with the skin or eyes, wash thoroughly with plenty of soap and water .

Mechanism of Action

Target of Action

Potassium (4-bromophenyl)trifluoroborate, also known as potassium;(4-bromophenyl)-trifluoroboranuide or Potassium 4-bromophenyltrifluoroborate, primarily targets metal catalysts in cross-coupling reactions . These catalysts, which include copper, rhodium, nickel, or palladium , facilitate the bond formation between the boron atom in the trifluoroborate group and other organic compounds.

Mode of Action

The compound acts as a potent boronic acid surrogate in Suzuki-Miyaura Cross-Coupling reactions . In these reactions, the boron atom in the trifluoroborate group forms a bond with an organic compound in the presence of a metal catalyst . The bromophenyl group in the compound can also participate in the reaction, providing additional versatility.

Biochemical Pathways

The primary biochemical pathway affected by Potassium (4-bromophenyl)trifluoroborate is the Suzuki-Miyaura Cross-Coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds. The downstream effects include the formation of new organic compounds, which can be used in various applications, including pharmaceuticals and materials science.

Pharmacokinetics

It is known to be soluble in water , which could potentially impact its distribution and elimination if it were to be used in a biological context.

Result of Action

The result of Potassium (4-bromophenyl)trifluoroborate’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura Cross-Coupling reaction . This allows for the synthesis of a wide range of organic compounds.

Action Environment

The action of Potassium (4-bromophenyl)trifluoroborate is influenced by several environmental factors. It is moisture and air-stable , and it is remarkably compliant with strong oxidative conditions . It should be stored under inert gas in a cool place, in a tightly closed container, and in a dry and well-ventilated place . It is incompatible with strong oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 4-bromophenyltrifluoroborate can be synthesized through the reaction of the corresponding boronic acid with potassium hydrogenfluoride in a mixture of methanol and water at 0°C for 30 minutes . The reaction proceeds smoothly, yielding the desired trifluoroborate salt.

Industrial Production Methods: Industrial production of this compound typically involves the use of potassium hydrogenfluoride and the appropriate boronic acid under controlled conditions. The process is scalable and can be optimized for high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Reagents: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran.

    Conditions: Typically carried out under inert atmosphere at elevated temperatures.

Major Products:

Comparison with Similar Compounds

Comparison: Potassium 4-bromophenyltrifluoroborate is unique due to the presence of the bromine atom, which can participate in additional reactions such as halogen exchange and further functionalization. This makes it more versatile compared to its methyl, chloro, and fluoro analogs .

Properties

IUPAC Name

potassium;(4-bromophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF3.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSKPQQWISZEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635486
Record name Potassium (4-bromophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374564-35-9
Record name Potassium (4-bromophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-bromophenyltrifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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